molecular formula C9H16O6 B14115611 1,2-Isopropylidene D,L-myo-Inositol

1,2-Isopropylidene D,L-myo-Inositol

Cat. No.: B14115611
M. Wt: 220.22 g/mol
InChI Key: RUICEADCEITZAL-PPOMMRCSSA-N
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Description

1,2-Isopropylidene D,L-myo-Inositol: is a derivative of myo-inositol, a cyclohexanehexol with significant biological importance. This compound is characterized by the presence of an isopropylidene group, which protects two hydroxyl groups on the inositol ring. It is widely used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene D,L-myo-Inositol can be synthesized through the selective protection of myo-inositol. The process typically involves the reaction of myo-inositol with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,2-Isopropylidene D,L-myo-Inositol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

(3aS,4R,5R,6S,7R,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4+,5-,6-,7+,8-/m1/s1

InChI Key

RUICEADCEITZAL-PPOMMRCSSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H]([C@@H]([C@H]([C@H]2O1)O)O)O)O)C

Canonical SMILES

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C

Origin of Product

United States

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